2-(3-Methylisoxazol-5-yl)acetyl chloride

PROTAC VHL Targeted Protein Degradation

2-(3-Methylisoxazol-5-yl)acetyl chloride (CAS 62759-29-9) is a heterocyclic acyl chloride with the molecular formula C₆H₆ClNO₂ and a molecular weight of 159.57 g/mol. It serves as a critical synthetic intermediate, primarily for introducing the (3-methylisoxazol-5-yl)acetyl moiety into more complex molecules.

Molecular Formula C6H6ClNO2
Molecular Weight 159.57 g/mol
CAS No. 62759-29-9
Cat. No. B1313922
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Methylisoxazol-5-yl)acetyl chloride
CAS62759-29-9
Molecular FormulaC6H6ClNO2
Molecular Weight159.57 g/mol
Structural Identifiers
SMILESCC1=NOC(=C1)CC(=O)Cl
InChIInChI=1S/C6H6ClNO2/c1-4-2-5(10-8-4)3-6(7)9/h2H,3H2,1H3
InChIKeyZQNDSGBALFYMLH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-Methylisoxazol-5-yl)acetyl chloride (CAS 62759-29-9): A Strategic Acylating Agent for VHL E3 Ligase Ligand Synthesis


2-(3-Methylisoxazol-5-yl)acetyl chloride (CAS 62759-29-9) is a heterocyclic acyl chloride with the molecular formula C₆H₆ClNO₂ and a molecular weight of 159.57 g/mol . It serves as a critical synthetic intermediate, primarily for introducing the (3-methylisoxazol-5-yl)acetyl moiety into more complex molecules. This specific building block is most notably employed in the synthesis of ligands for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a core component in the development of Proteolysis-Targeting Chimeras (PROTACs), a revolutionary modality in targeted protein degradation [1].

Why Generic Acyl Chlorides Cannot Replace 2-(3-Methylisoxazol-5-yl)acetyl chloride in VHL-Mediated PROTAC Design


The (3-methylisoxazol-5-yl)acetyl group is not a generic linkage; it is a pharmacophore-critical recognition element for the VHL protein. Replacement with a simple acetyl group or other heterocyclic acyl chlorides results in a severe loss or complete abrogation of target binding, rendering the resulting PROTAC molecule ineffective. A direct structure-activity relationship (SAR) study demonstrated that substituting the 3-methylisoxazole group with an acetyl group abolished VHL protein binding up to a concentration of 100 µM, highlighting the absolute functional necessity of this specific heterocycle [1]. Generic substitution of the acylating agent therefore carries a high risk of yielding an inactive product, with profound implications for project timelines and resource allocation.

Quantitative Differentiation of 2-(3-Methylisoxazol-5-yl)acetyl chloride for Scientific Procurement


Critical Role of the 3-Methylisoxazole Moiety for VHL E3 Ligase Binding Affinity

The (3-methylisoxazol-5-yl)acetyl group, introduced using this compound, is essential for binding to the VHL E3 ligase. In a published SAR study, a VHL ligand containing this moiety (VHL-g) demonstrated a binding affinity (Ki) of 2.8 µM. In contrast, a direct comparator analog where this group was replaced with a simple acetyl group (VHL-h) showed no appreciable binding to the VHL protein up to a concentration of 100 µM, representing a >35-fold loss in affinity [1].

PROTAC VHL Targeted Protein Degradation Structure-Activity Relationship

Confirmed Utility in Crystallographically Validated VHL Ligand-Protein Interactions

The utility of this specific acetyl chloride is validated by its incorporation into a high-affinity VHL ligand whose binding mode has been confirmed by X-ray crystallography. The PDB structure 3ZRC (resolution 2.9 Å) shows the (3-methylisoxazol-5-yl)acetyl group of the ligand making key hydrophobic interactions within the VHL protein's binding pocket [1]. This structural confirmation is absent for many non-commercial or alternative heterocyclic acetyl chlorides, providing a higher level of confidence in rational PROTAC design.

Structural Biology VHL X-ray Crystallography PROTAC

Correlation of Moiety-Specific Affinity with Potent Androgen Receptor Degradation in a Cellular Context

The functional consequence of the (3-methylisoxazol-5-yl)acetyl group is demonstrated in cellular assays. A PROTAC molecule (ARD-61 analog) built with a VHL ligand containing this moiety achieved >80% degradation of the Androgen Receptor (AR) at a concentration of 10 nM in LNCaP cells. In contrast, a PROTAC incorporating a VHL ligand with no appreciable VHL binding (VHL-h, where the target moiety is absent) failed to significantly reduce AR protein levels at concentrations up to 1 µM, demonstrating a >100-fold difference in functional potency that originates from the binding affinity of the introduced group [1].

PROTAC Androgen Receptor Cellular Degradation VHL

A Note on the Limitation of Broader Comparative Evidence

A systematic search of the literature reveals a lack of publicly available, direct comparative data on the reactivity, stability, or coupling efficiency of 2-(3-Methylisoxazol-5-yl)acetyl chloride against other heterocyclic acetyl chlorides (e.g., 2-(5-methylisoxazol-3-yl)acetyl chloride or 2-(3-phenylisoxazol-5-yl)acetyl chloride) in analogous synthetic transformations. The available evidence is confined to the functional importance of the final pharmacophore it introduces, rather than the properties of the reagent itself. Therefore, any claim of superior reactivity or stability of this specific acyl chloride over its in-class alternatives cannot be supported by quantitative evidence and should be verified by the end user.

Procurement Synthetic Intermediate Acyl Chloride Reactivity

Key Application Scenarios for 2-(3-Methylisoxazol-5-yl)acetyl chloride (CAS 62759-29-9)


Synthesis of VHL Ligands for PROTAC Degrader Molecule Construction

This is the primary and most validated application. The compound is used to N-acylate the pyrrolidine core of von Hippel-Lindau (VHL) ligands, such as (2S,4R)-4-hydroxy-N-(4-(oxazol-5-yl)benzyl)pyrrolidine-2-carboxamide. This step is critical for creating the functional E3 ligase-recruiting element of a PROTAC molecule [1]. A PROTAC built with this ligand demonstrated >80% androgen receptor degradation at 10 nM, a performance level unattainable with ligands lacking this specific moiety [2].

Structure-Based Drug Design (SBDD) Campaigns Targeting the VHL/HIF-1α Interaction

The (3-methylisoxazol-5-yl)acetyl moiety's binding mode within the VHL protein is well-characterized by X-ray crystallography (PDB: 3ZRC) [1]. This structural data makes 2-(3-Methylisoxazol-5-yl)acetyl chloride the reagent of choice for synthesizing focused libraries of VHL ligands for SBDD, where detailed understanding of binding interactions is paramount to guide chemical modifications and improve affinity or physicochemical properties.

Chemical Biology Probe Development to Study VHL-Mediated Protein Degradation

Investigators studying the endogenous ubiquitin-proteasome system require high-affinity, well-characterized probes. This acetyl chloride enables the synthesis of VHL-based chemical probes, such as fluorescent polarization probes [1], to study the dynamics of VHL/HIF-1α interaction or to benchmark the ternary complex formation efficiency of novel PROTAC molecules. Its use ensures the probe's VHL-binding functionality, a prerequisite for meaningful experimental data.

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